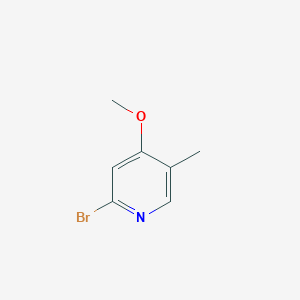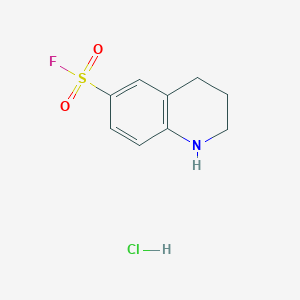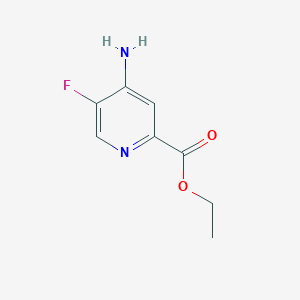
2-Bromo-4-methoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the fifth position on the pyridine ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
作用机制
Target of Action
The primary target of 2-Bromo-4-methoxy-5-methylpyridine is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .
Mode of Action
this compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura coupling, it participates in the transmetalation process, where it is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key process in organic synthesis. This pathway allows for the formation of carbon-carbon bonds, which are crucial in the creation of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction. For instance, it can be used in the synthesis of biarylsulfonamide CCR9 inhibitors, which have potential therapeutic applications in treating inflammatory bowel diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-5-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the reaction of 2-methoxy-4-methylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Bromo-4-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
2-Bromo-4-methoxy-5-methylpyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
相似化合物的比较
2-Bromo-5-methylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.
4-Bromo-2-methylpyridine: Differently substituted, leading to variations in reactivity and applications.
5-Bromo-2-methoxy-4-methylpyridine: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness: 2-Bromo-4-methoxy-5-methylpyridine’s unique substitution pattern allows for selective reactions and the formation of specific derivatives that are not easily accessible from other similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .
属性
IUPAC Name |
2-bromo-4-methoxy-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMBZPVIKWZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2528616.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528632.png)



